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Compound of Interest

Compound Name: KP136

Cat. No.: B1673761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic

analysis of KP-136, an anti-allergic and anti-inflammatory agent identified as amlexanox. This

document summarizes the available data on its absorption, distribution, metabolism, and

excretion (ADME) in preclinical species and provides detailed protocols for key in vitro

experiments.

Data Presentation
The following tables summarize the known pharmacokinetic and metabolic properties of KP-

136 (amlexanox) from preclinical studies.

Table 1: Summary of Preclinical ADME Properties of KP-136 (Amlexanox)
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Parameter Species Findings

Absorption Rat
Widely distributed in tissues

following administration.[1]

Distribution Rat

Radiolabelled tissue

distribution studies indicate

wide distribution.[1]

Metabolism Rat, Mouse

The major metabolite is a

hydroxylated form (M-1)

resulting from the oxidation of

the isopropyl moiety.[1][2] The

glucuronide of amlexanox has

also been identified in rats.[2]

Excretion Rat

Feces are the primary route of

excretion, largely as the

unchanged drug.

Approximately 17% of the

dose is eliminated in the urine

as unchanged amlexanox, its

hydroxylated metabolite (M-1),

and their conjugates.[1]

Table 2: In Vitro Metabolic Stability of KP-136 (Amlexanox)

Species System Half-life (t½)

Mouse Liver Microsomes > 60 minutes

Rat Liver Microsomes > 60 minutes

Human Liver Microsomes > 60 minutes

Data from in vitro studies with

liver microsomes indicate that

amlexanox is moderately

metabolized.[2]
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Table 3: In Vivo Preclinical Pharmacokinetic Parameters of KP-136 (Amlexanox)
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Species
Dose &
Route

Cmax Tmax AUC
Bioavail
ability

Clearan
ce

Volume
of
Distribu
tion

Rat
Data Not

Available
- - - - - -

Dog
Data Not

Available
- - - - - -

Note:

Specific

quantitati

ve in vivo

pharmac

okinetic

data for

KP-136

(amlexan

ox) in

common

preclinica

l species

such as

rats and

dogs,

including

Cmax,

Tmax,

AUC,

bioavaila

bility,

clearanc

e, and

volume

of

distributio

n, are not
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readily

available

in the

public

domain.

The

informati

on

provided

is based

on

qualitativ

e

descriptio

ns and in

vitro

findings.

A 6-

month

toxicolog

y study in

dogs

establish

ed a no-

effect

dose of

10

mg/kg/da

y for oral

amlexan

ox.[3]

Additiona

lly, no

carcinog

enic

effects

were

observed
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in rats at

doses up

to 300

mg/kg/da

y.[3]

Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in
Liver Microsomes
Objective: To determine the in vitro metabolic stability of KP-136 (amlexanox) using pooled liver

microsomes from different species (e.g., mouse, rat, human).

Materials:

KP-136 (Amlexanox)

Pooled liver microsomes (mouse, rat, human)

NADPH regenerating system (e.g., β-NADPH)

Phosphate buffer (0.1 M, pH 7.4)

Magnesium chloride (MgCl₂)

Acetonitrile (ACN) with internal standard (e.g., a structurally similar compound not

metabolized by the same enzymes)

96-well plates

Incubator/shaker (37°C)

LC-MS/MS system

Procedure:

Prepare a stock solution of KP-136 in a suitable solvent (e.g., DMSO).
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Prepare the incubation mixture by combining the phosphate buffer, MgCl₂, and pooled liver

microsomes (final concentration 0.5 mg/mL) in each well of a 96-well plate.

Pre-incubate the plate at 37°C for 10 minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system (final

concentration 1.7 mM) and KP-136 (final concentration 1 µM) to the wells. The final DMSO

concentration should be less than 0.1%.

Incubate the plate at 37°C with shaking.

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an

equal volume of ice-cold ACN containing the internal standard.

Centrifuge the plate to precipitate the proteins.

Transfer the supernatant to a new plate for LC-MS/MS analysis.

Analyze the samples to determine the concentration of remaining KP-136 at each time point.

Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining

of KP-136 versus time.

Protocol 2: General In Vivo Pharmacokinetic Study in
Rodents (Template)
Objective: To determine the pharmacokinetic profile of KP-136 (amlexanox) in rodents (e.g.,

rats) after intravenous (IV) and oral (PO) administration.

Animals:

Male Sprague-Dawley rats (or other appropriate strain), 8-10 weeks old.

Materials:

KP-136 (Amlexanox)

Vehicle for IV and PO administration
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Cannulas (for serial blood sampling, if applicable)

Blood collection tubes (e.g., with anticoagulant)

Centrifuge

Freezer (-80°C)

LC-MS/MS system

Procedure:

Dose Preparation: Prepare dosing solutions of KP-136 in the appropriate vehicle for both IV

and PO administration.

Animal Dosing:

IV Group: Administer a single bolus dose of KP-136 via the tail vein.

PO Group: Administer a single dose of KP-136 via oral gavage.

Blood Sampling:

Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-

dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

Process the blood samples by centrifugation to obtain plasma.

Sample Storage: Store plasma samples at -80°C until analysis.

Bioanalysis:

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of

KP-136 in plasma.

Analyze the plasma samples to determine the concentration of KP-136 at each time point.

Pharmacokinetic Analysis:
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Use non-compartmental analysis to calculate pharmacokinetic parameters including

Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

Calculate the oral bioavailability (F%) by comparing the dose-normalized AUC from the

PO group to the IV group.
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Preclinical Pharmacokinetic Study Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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